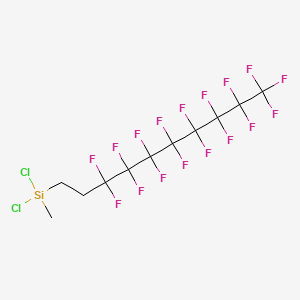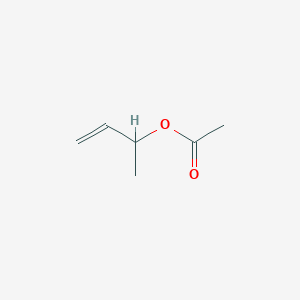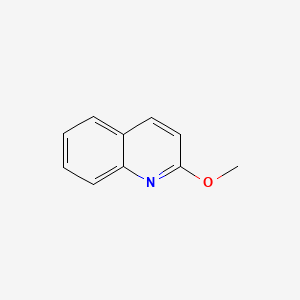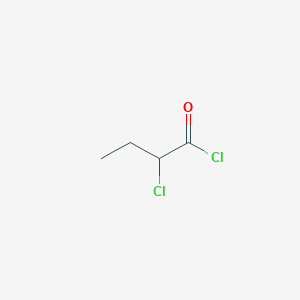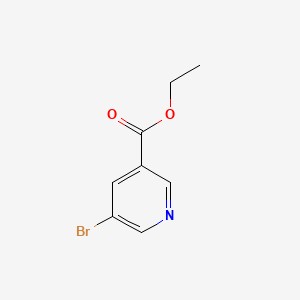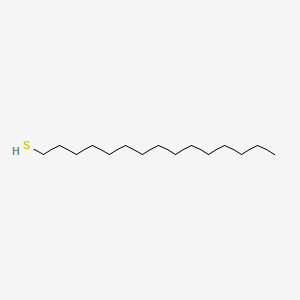
1-Pentadecanotiol
Descripción general
Descripción
1-Pentadecanethiol, also known as pentadecanethiol or PDT, is a thiol compound with the molecular formula C15H32S. It is a colorless liquid at room temperature and is soluble in organic solvents. It is used in a variety of fields, including materials science, chemical synthesis, and biomedicine.
Aplicaciones Científicas De Investigación
Electrónica y Circuitería
El 1-Pentadecanotiol se utiliza en la industria electrónica por su capacidad de formar monocapas autoensambladas (SAM) en superficies de oro . Estas SAM son integrales en los procesos de microfabricación, que son esenciales para crear circuitos en dispositivos electrónicos. El grupo tiol (-SH) del this compound forma un enlace fuerte con el oro, lo que da como resultado una capa estable que puede servir como resistencia en litografía o como una forma de evitar la oxidación de la superficie de oro.
Medicina y Biotecnología
En la investigación médica, se exploran las SAM de this compound para aplicaciones de biosensores . La larga cadena de carbono del this compound proporciona una superficie hidrofóbica que puede funcionalizarse con biomoléculas específicas, lo que permite la detección de varios marcadores biológicos. Esto tiene aplicaciones potenciales en herramientas de diagnóstico y sistemas de administración de fármacos dirigidos.
Ciencia de los Materiales
El this compound juega un papel importante en la ciencia de los materiales, particularmente en el desarrollo de semiconductores orgánicos . Su capacidad para mejorar la solubilidad y la estabilidad de las moléculas orgánicas lo convierte en valioso para crear nuevos materiales con propiedades electrónicas específicas, que se utilizan en células solares y diodos emisores de luz (LED).
Ciencia Ambiental
Se está investigando la capacidad del compuesto para crear superficies hidrofóbicas a través de SAM para aplicaciones ambientales, como la creación de recubrimientos antiincrustantes que reducen la formación de biopelículas en los buques marítimos . Esto podría conducir a una mayor eficiencia y una reducción del impacto ambiental de las actividades marítimas.
Almacenamiento de Energía
En el campo del almacenamiento de energía, se está investigando el this compound por su potencial para mejorar la eficiencia y la estabilidad de las baterías de litio-azufre . El compuesto podría utilizarse para modificar las superficies de los electrodos, mejorando el rendimiento y la vida útil de la batería.
Síntesis Química
El this compound también es importante en la síntesis química, particularmente en la formación de moléculas orgánicas complejas a través de reacciones como la metathesis de alquenos . Puede actuar como un agente de transferencia de cadena en reacciones de polimerización, lo que permite el control preciso del peso molecular y la arquitectura del polímero.
Nanotecnología
La investigación en nanotecnología se beneficia de la capacidad del this compound para formar SAM, que se utilizan para crear patrones y estructuras a nanoescala . Estos patrones son cruciales para la fabricación de nanodispositivos y se pueden utilizar en diversas aplicaciones, incluidos sensores y almacenamiento de datos.
Química Analítica
Finalmente, en la química analítica, el this compound se utiliza como un agente de derivatización para mejorar la detección de ciertos compuestos en análisis cromatográficos . Su larga cadena de carbono aumenta la volatilidad de los analitos, lo que los hace más adecuados para la cromatografía de gases.
Propiedades
IUPAC Name |
pentadecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMQODZGDORXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179922 | |
| Record name | Pentadecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | Pentadecane-1-thiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21430 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
25276-70-4 | |
| Record name | Pentadecanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25276-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecane-1-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025276704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentadecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Pentadecanethiol interact with gold surfaces, and what are the implications for material design?
A: 1-Pentadecanethiol forms highly ordered self-assembled monolayers (SAMs) on gold surfaces through a strong sulfur-gold interaction. [, ] This spontaneous assembly creates a densely packed monolayer with exposed tail groups, influencing the surface properties of the gold. [] This characteristic is crucial for various applications. For instance, controlling the tail group's functionality (e.g., carboxylic acid) allows for further chemical modifications, like attaching biomolecules for biosensing applications. [] Additionally, by mixing 1-Pentadecanethiol with other thiols in the SAM, researchers can fine-tune the surface's wettability, influencing factors like protein adsorption and cell adhesion. []
Q2: Can you provide an example of how 1-Pentadecanethiol is used in biosensing research?
A: Researchers utilize 1-Pentadecanethiol to modify gold electrodes in field-effect transistor (FET) based biosensors for detecting sulfated glycosaminoglycans (sGAGs). [] A 1-Pentadecanethiol SAM, terminated with carboxylic acid groups, is first formed on the gold surface. [] This allows for the subsequent covalent attachment of Toluidine Blue O, a dye that interacts with sGAGs. [] Binding of sGAGs to the immobilized Toluidine Blue O induces a change in the electrical signal of the FET, enabling the detection of these biomarkers. []
Q3: What are the advantages of using 1-Pentadecanethiol over other similar compounds in these applications?
A3: 1-Pentadecanethiol offers several advantages in material science and biosensing:
- Strong Gold Binding: The thiol group ensures strong binding to gold, creating stable and reproducible SAMs, crucial for consistent results in sensor fabrication. [, ]
- Chain Length: The 15-carbon chain provides a suitable distance between the gold surface and the functional group, allowing for efficient binding of target molecules in biosensing. [, ]
- Versatility: The terminal methyl group can be replaced with various functional groups, offering versatility for different applications. [] For example, using a carboxylic acid-terminated variant allows for further biomolecule conjugation in biosensing. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





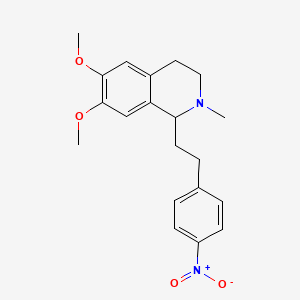


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B1583186.png)

